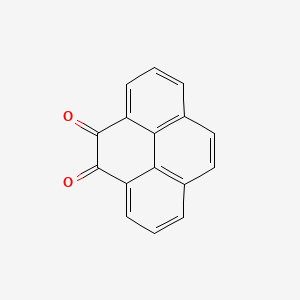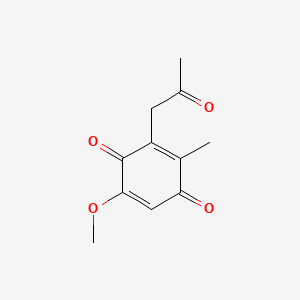
Durohydrochinon
Übersicht
Beschreibung
Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is an organic compound with the molecular formula C10H14O2. It is a derivative of hydroquinone, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial and research applications .
Wissenschaftliche Forschungsanwendungen
Durohydroquinone has diverse applications in scientific research:
Chemistry: It is used as a stabilizer for oils and fats, especially in processed foods.
Medicine: It is explored for its potential in preventing and treating diseases related to oxidative damage.
Industry: It is used in the production of polymers and as an intermediate in various chemical syntheses.
Wirkmechanismus
Durohydroquinone, also known as Tetramethylhydroquinone, is a member of the class of hydroquinones that is benzene-1,4-diol carrying four methyl groups at positions 2, 3, 5, and 6 .
Target of Action
The primary target of Durohydroquinone is the mitochondrial transport chain, specifically the NADH: cytochrome c reductase . This enzyme plays a crucial role in the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane that transfers electrons from electron donors to electron acceptors via redox reactions.
Mode of Action
Durohydroquinone interacts with its target by undergoing oxidation. It is oxidized by the electron transport chain at a rate sensitive to antimycin A . Antimycin A is a well-known inhibitor of the electron transport chain, indicating that the oxidation of Durohydroquinone is an integral part of this process .
Biochemical Pathways
Durohydroquinone affects the electron transport chain, a crucial biochemical pathway involved in cellular respiration. It is oxidized by the electron transport chain, specifically by the NADH: cytochrome c reductase . This reaction is part of the process by which cells generate energy in the form of ATP.
Result of Action
The oxidation of Durohydroquinone by the electron transport chain results in the transfer of electrons, contributing to the generation of ATP, the primary energy currency of the cell . This process is essential for cellular function and survival.
Action Environment
The action of Durohydroquinone is influenced by various environmental factors. For instance, its oxidation rate is sensitive to antimycin A, an inhibitor of the electron transport chain . This suggests that the presence of certain substances in the cellular environment can modulate the action of Durohydroquinone.
Biochemische Analyse
Biochemical Properties
Tetramethylhydroquinone plays a crucial role in biochemical reactions, particularly as an electron donor. It interacts with several enzymes and proteins, including ammonia monooxygenase in Nitrosomonas europaea . This interaction facilitates the conversion of ammonia to hydroxylamine, highlighting its importance in nitrogen metabolism. Additionally, tetramethylhydroquinone can act as a redox mediator, participating in electron transfer processes essential for cellular respiration and other metabolic pathways .
Cellular Effects
Tetramethylhydroquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as an electron donor for ammonia monooxygenase, thereby affecting the nitrogen cycle in microbial cells . Furthermore, its redox properties enable it to participate in oxidative stress responses, potentially impacting gene expression and cellular defense mechanisms against oxidative damage .
Molecular Mechanism
At the molecular level, tetramethylhydroquinone exerts its effects through redox interactions. It can donate electrons to various biomolecules, including enzymes and proteins involved in metabolic pathways . This electron donation can lead to the activation or inhibition of specific enzymes, thereby modulating metabolic flux and cellular responses. For instance, tetramethylhydroquinone has been shown to interact with ammonia monooxygenase, facilitating the conversion of ammonia to hydroxylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylhydroquinone can vary over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that tetramethylhydroquinone remains relatively stable under controlled conditions, but prolonged exposure to air and light can lead to its degradation . Long-term effects on cellular function have been observed in in vitro studies, where tetramethylhydroquinone’s redox properties can induce oxidative stress and impact cellular metabolism .
Dosage Effects in Animal Models
The effects of tetramethylhydroquinone in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it may exhibit toxic effects, leading to cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while higher doses result in toxicity .
Metabolic Pathways
Tetramethylhydroquinone is involved in several metabolic pathways, including those related to redox reactions and nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase, facilitating the conversion of ammonia to hydroxylamine . Additionally, its redox properties enable it to participate in electron transfer processes, impacting metabolic flux and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, tetramethylhydroquinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within cells is influenced by its redox state, with reduced forms being more readily transported and accumulated in specific cellular compartments .
Subcellular Localization
Tetramethylhydroquinone exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized in cellular compartments involved in redox reactions, such as mitochondria and chloroplasts . Targeting signals and post-translational modifications may direct tetramethylhydroquinone to these compartments, where it can participate in electron transfer processes and other metabolic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Durohydroquinone can be synthesized through several methods. One common method involves the oxidation of mesitol (2,4,6-trimethylphenol) to quinol, followed by rearrangement to tetramethylhydroquinone . Another method involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst .
Industrial Production Methods: Industrial production of tetramethylhydroquinone typically involves large-scale oxidation and rearrangement processes. The electrochemical oxidation of mesitol is a notable method due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: Durohydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to its hydroquinone form using reducing agents like sodium borohydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions under appropriate conditions.
Major Products:
Oxidation: Tetramethyl-p-benzoquinone
Reduction: Durohydroquinone
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Hydroquinone: The parent compound, known for its skin-lightening properties.
Trimethylhydroquinone: A derivative with three methyl groups, used in similar applications.
Duroquinone: Another methylated derivative with similar antioxidant properties.
Uniqueness: Durohydroquinone is unique due to its four methyl groups, which enhance its stability and antioxidant capacity compared to other hydroquinone derivatives. This makes it particularly effective in applications requiring robust antioxidant activity .
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNVJLYYDZCIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200660 | |
| Record name | Durohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-18-4 | |
| Record name | Tetramethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Durohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Durohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUROHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R713G18TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














